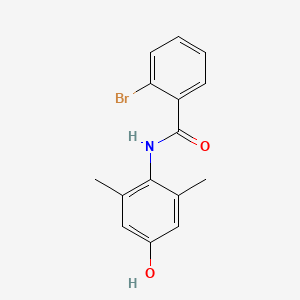

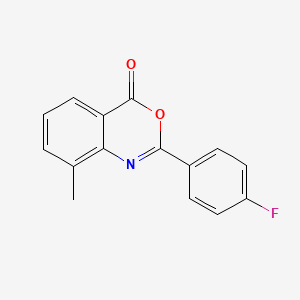

N-(3,5-dichlorophenyl)-4-quinazolinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dichlorophenyl)-4-quinazolinamine, also known as AG-1478, is a synthetic compound that belongs to the family of quinazoline-based inhibitors. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, proliferation, and differentiation. AG-1478 has been widely used in scientific research for its ability to specifically target EGFR, making it a valuable tool for studying the role of EGFR in various cellular processes.

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

Quinazoline derivatives have been extensively studied for their structural and spectroscopic properties. For instance, the study by Khattab et al. (2016) on AG-1478, a related compound, utilized density functional theory (DFT) and molecular orbital theory to disclose two conformers with significant implications for its spectral behavior. This kind of analysis aids in understanding the drug's distribution and interaction mechanisms at the molecular level, highlighting the importance of quinazoline's structural dynamics in scientific research (Khattab, Chatterjee, Clayton, & Wang, 2016).

Antibacterial and Antimalarial Properties

Quinazoline derivatives exhibit promising antibacterial and antimalarial properties. Research conducted by Van Horn et al. (2014) identified N2,N4-disubstituted quinazoline-2,4-diamines with significant activity against multidrug-resistant Staphylococcus aureus. Their study provided a foundation for developing new antibacterial agents based on quinazoline scaffolds (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014). Similarly, Elslager et al. (1983) synthesized quinazolinediamines demonstrating potent antimalarial activity, underscoring the potential of quinazoline compounds in treating infectious diseases (Elslager, Johnson, & Werbel, 1983).

Antitumor Activities

Quinazolines also show considerable promise in cancer research. Huang et al. (2012) investigated the antitumor effects of a quinazoline derivative on various cell lines, finding dose-dependent anticancer activity. Their work contributes to the understanding of quinazoline's mechanisms in inhibiting cancer cell proliferation, particularly through the modulation of key signaling pathways (Huang, Su, Wang, Hu, Liu, & Song, 2012).

Optoelectronic Applications

Beyond biomedical research, quinazolines are investigated for their optoelectronic properties. Lipunova et al. (2018) reviewed the synthesis and application of quinazoline derivatives in electronic devices, highlighting their significance in fabricating materials for organic light-emitting diodes (OLEDs) and other photoelectric conversion elements. This research illustrates the potential of quinazolines in developing advanced materials for electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3/c15-9-5-10(16)7-11(6-9)19-14-12-3-1-2-4-13(12)17-8-18-14/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJNXXPEBIBBOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)

![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)